N-(4-Methoxybenzoyl)-2-methylalanine

Overview

Description

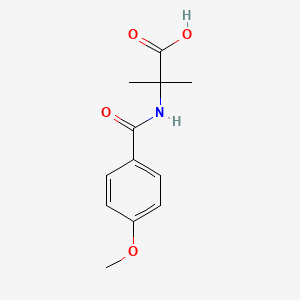

“N-(4-Methoxybenzoyl)-2-methylalanine” is a complex organic compound. Based on its name, it likely contains a methoxybenzoyl group (a benzoyl group with a methoxy substituent) and a 2-methylalanine group (an alanine amino acid with a methyl substituent at the 2nd position) .

Synthesis Analysis

While specific synthesis methods for “N-(4-Methoxybenzoyl)-2-methylalanine” are not available, similar compounds are often synthesized through reactions involving carboxylic acids, alcohols, and amines .Molecular Structure Analysis

The molecular structure of “N-(4-Methoxybenzoyl)-2-methylalanine” would likely be complex due to the presence of multiple functional groups. It would contain a benzene ring from the benzoyl group, a methoxy group (-OCH3), and an alanine amino acid with a methyl substituent .Chemical Reactions Analysis

The chemical reactions involving “N-(4-Methoxybenzoyl)-2-methylalanine” would depend on the specific conditions and reagents used. The methoxybenzoyl group could potentially undergo reactions such as hydrolysis, while the 2-methylalanine group could participate in reactions typical of amino acids .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-Methoxybenzoyl)-2-methylalanine” would be influenced by its specific molecular structure. For instance, the presence of a benzene ring could contribute to its aromaticity, while the methoxy group could influence its polarity and solubility .Scientific Research Applications

Cardiotonic Potential

N-(4-Methoxybenzoyl)-2-methylalanine and its derivatives have been explored for their cardiotonic properties. In studies involving anesthetized dogs, compounds with 4-methoxybenzoyl substitution showed promising results in increasing cardiac contractile force. This suggests potential utility in treating congestive heart failure (Schnettler, Dage, & Grisar, 1982).

Anticancer Activity

Research has also highlighted the anticancer potential of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), which were developed through structural modifications of N-(4-Methoxybenzoyl)-2-methylalanine related compounds. These SMART agents showed improved antiproliferative activity against melanoma and prostate cancer cells, indicating a promising direction for cancer treatment research (Lu et al., 2009).

Alzheimer's Disease Treatment

A derivative of N-(4-Methoxybenzoyl)-2-methylalanine, specifically a 5-aroylindolyl-substituted hydroxamic acid, was found to have significant inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound could potentially be developed as a treatment for Alzheimer's disease, as it was shown to decrease tau protein phosphorylation and aggregation, which are key features of the disease (Lee et al., 2018).

Polymer Support Applications

N-(4-Methoxybenzoyl)-2-methylalanine was also used in the development of cross-linked porous copolymer supports, which showed potential as scavengers in various applications. These supports were characterized for their scavenging efficiency towards different amines, demonstrating their utility in chemical processes (Guyomard et al., 2004).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-methoxybenzoyl chloride, have been studied for their antioxidant activity and their interaction with proteins like bacillus pasteurii urease

Mode of Action

It’s worth noting that similar compounds have been shown to interact with their targets through various mechanisms, such as the formation of chelate rings . More research is required to elucidate the specific interactions between N-(4-Methoxybenzoyl)-2-methylalanine and its targets.

Biochemical Pathways

Related compounds have been shown to participate in reactions involving oxidative addition and transmetalation

Pharmacokinetics

The solubility of related compounds, such as 4-methoxybenzoic acid, in various solvents has been documented . This could potentially impact the bioavailability of N-(4-Methoxybenzoyl)-2-methylalanine.

Result of Action

Related compounds have been shown to exhibit cytotoxic effects, particularly against certain cancer cell lines . More research is needed to determine the specific effects of N-(4-Methoxybenzoyl)-2-methylalanine.

Action Environment

The stability of related compounds under various conditions has been reported

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[(4-methoxybenzoyl)amino]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-12(2,11(15)16)13-10(14)8-4-6-9(17-3)7-5-8/h4-7H,1-3H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBFUPFQMSCBKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Chloromethyl)-4-[(2-chloropyridin-3-YL)methylidene]-1,2-oxazol-5-one](/img/structure/B1395079.png)

![1-[2-(3-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride](/img/structure/B1395083.png)

![1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol](/img/structure/B1395084.png)

![2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid](/img/structure/B1395086.png)

![1-[2-(3-Bromo-phenyl)-ethyl]-piperazine](/img/structure/B1395094.png)

![(4E)-3-(Chloromethyl)-4-[(6-methylpyridin-2-YL)-methylene]isoxazol-5(4H)-one](/img/structure/B1395096.png)

![4-[(5-Bromofuran-2-YL)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one](/img/structure/B1395098.png)